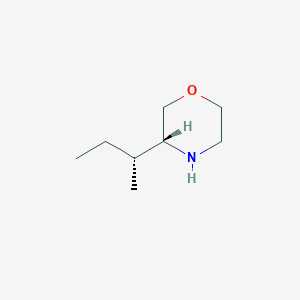

(R)-3-((R)-sec-butyl)morpholine

Description

Significance of Chiral Heterocycles in Contemporary Chemical Research

Chiral heterocycles, cyclic compounds containing at least one atom other than carbon within the ring and possessing non-superimposable mirror images, are of immense importance in modern chemical research. nih.govnih.gov Their significance stems from their ubiquity in biologically active molecules, including a vast number of pharmaceuticals, agrochemicals, and natural products. nih.gov The three-dimensional arrangement of atoms in a chiral molecule is critical, as different enantiomers (mirror-image isomers) can exhibit markedly different pharmacological, metabolic, and toxicological profiles. rsc.org This stereochemical distinction is fundamental in drug design, where one enantiomer may provide the desired therapeutic effect while the other could be inactive or even harmful. rsc.org

Beyond pharmaceuticals, chiral heterocycles are finding emerging applications in materials science, contributing to the development of novel chiral polymers and liquid crystals with unique optical and electronic properties. nih.gov The inherent structural diversity and specific chiroptical properties of these compounds make them versatile building blocks and indispensable subjects of study. nih.gov The ability to synthesize these complex molecules with high enantioselectivity is a central goal in organic chemistry, driving the development of innovative synthetic methodologies. nih.gov

Morpholine (B109124) as a Privileged Scaffold in Stereoselective Synthesis and Complex Molecule Construction

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. researchgate.netachemblock.comelsevierpure.com This designation is attributed to its frequent appearance in a wide array of bioactive molecules and its ability to confer advantageous physicochemical and pharmacokinetic properties, such as improved solubility and metabolic stability. achemblock.comelsevierpure.com The morpholine moiety is a key component in several approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. nih.gov

In the realm of stereoselective synthesis, the construction of chiral substituted morpholines is a topic of significant interest. researchgate.net The development of catalytic enantioselective methods to create these structures is crucial for accessing complex molecular architectures. researchgate.netsigmaaldrich.com Various strategies have been established to synthesize chiral morpholines, often involving the stereocontrolled cyclization of precursors like amino alcohols. nih.govacs.org These methods, which include asymmetric hydrogenation and palladium-catalyzed reactions, provide access to enantiomerically pure morpholine derivatives that serve as valuable intermediates in the synthesis of complex target molecules. nih.govsigmaaldrich.com

Research Imperatives and Scope: Focus on (R)-3-((R)-sec-butyl)morpholine and Analogous Chiral Morpholine Systems

The ongoing quest for novel synthetic tools and building blocks has led to a focus on specific, and often complex, chiral molecules. This compound represents such a target, a chiral morpholine distinguished by the presence of two stereogenic centers. This specific configuration, with an (R)-sec-butyl group at the (R)-3-position of the morpholine ring, creates a distinct three-dimensional structure.

The primary research imperative for compounds like this compound lies in their potential application as chiral auxiliaries or building blocks in asymmetric synthesis. The branched sec-butyl group provides significant steric hindrance, a feature that can be exploited to influence the stereochemical outcome of a chemical reaction. Compared to simpler, non-chiral derivatives like morpholine or N-ethylmorpholine, the defined chirality and steric bulk of this compound make it a potentially valuable tool for enantioselective transformations.

While specific research dedicated exclusively to this compound is not extensively documented in peer-reviewed literature, its synthesis falls within the scope of established modern methodologies. Strategies for the asymmetric synthesis of 3-substituted morpholines are well-developed and include:

Tandem Hydroamination and Asymmetric Transfer Hydrogenation: This one-pot approach can convert aminoalkyne substrates into chiral 3-substituted morpholines with high enantiomeric excess. nih.gov

Palladium-Catalyzed Carboamination: Starting from readily available enantiopure amino alcohols, this method allows for the concise and stereocontrolled synthesis of cis-3,5-disubstituted morpholines. nih.gov

Ring-Opening of Oxazetidines: The reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates provides a modular route to various 2- and 3-substituted morpholine congeners.

These general strategies highlight the feasibility of producing this compound and its diastereomers, allowing for the systematic exploration of their utility in constructing other complex chiral molecules.

Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(3R)-3-[(2R)-butan-2-yl]morpholine |

InChI |

InChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3/t7-,8+/m1/s1 |

InChI Key |

OWGVQPIIJMNYNR-SFYZADRCSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@@H]1COCCN1 |

Canonical SMILES |

CCC(C)C1COCCN1 |

Origin of Product |

United States |

Theoretical and Computational Investigations of R 3 R Sec Butyl Morpholine Stereoisomers

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation. These methods provide detailed insights into the electronic structure, which dictates the molecule's geometry, energy, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules the size of (R)-3-((R)-sec-butyl)morpholine. DFT calculations are employed to determine the most stable three-dimensional arrangements of atoms (geometries) by finding the minimum energy on the potential energy surface.

For this compound, the primary conformational considerations involve the puckering of the morpholine (B109124) ring (e.g., chair, boat, twist-boat) and the orientation of the sec-butyl group. The chair conformation is generally the most stable for six-membered rings. The sec-butyl substituent at the C3 position can adopt either an equatorial or an axial position. DFT calculations can precisely quantify the energy difference between these conformers. Typically, the equatorial conformation is energetically favored to minimize steric hindrance.

DFT is also used to calculate the relative energies of different stereoisomers. By comparing the optimized energies of the (R,R), (S,S), (R,S), and (S,R) diastereomers, their relative thermodynamic stabilities can be predicted. Furthermore, DFT can simulate spectroscopic properties, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, which are crucial for comparing theoretical structures with experimental data. For instance, the calculated IR spectrum can help assign vibrational modes observed experimentally, while calculated NMR shifts can aid in structure elucidation. researchgate.netnih.gov

Table 1: Representative DFT-Calculated Properties for Morpholine Conformers This table illustrates the type of data obtained from DFT calculations for a substituted morpholine. Values are representative.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-C3-N4-C5) | Predicted ¹H NMR Shift (H at C3) (ppm) |

|---|---|---|---|

| Chair (Equatorial) | 0.00 | -55.8° | 2.85 |

| Chair (Axial) | +2.5 | -54.5° | 3.20 |

While DFT is a powerful workhorse, higher-level ab initio (from first principles) methods are used to obtain more accurate energy predictions. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, which is crucial for obtaining "gold standard" benchmark energies. mdpi.comresearchgate.net

These computationally intensive methods are often used to validate the results from DFT. For a molecule like this compound, one might perform single-point energy calculations with a method like CCSD(T) on the geometries previously optimized with DFT. This approach, known as a DFT//CCSD(T) calculation, provides highly reliable relative energies between different conformers or stereoisomers, confirming the stability predictions made by DFT. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the lone pair of electrons on the nitrogen atom is expected to contribute significantly to the HOMO, making it a primary site for protonation and other electrophilic attacks. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data This table shows representative HOMO-LUMO data that would be calculated for a morpholine derivative.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -8.9 | Nucleophilicity (electron-donating ability) |

| LUMO Energy | +1.2 | Electrophilicity (electron-accepting ability) |

The distribution of electrons in a molecule is rarely uniform, leading to partial positive and negative charges on different atoms. Quantum chemical calculations can quantify these charges using various schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This information helps identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule. In this compound, the oxygen and nitrogen atoms are expected to carry partial negative charges, making them sites for hydrogen bonding and coordination to metal ions.

The molecular electrostatic potential (ESP) provides a visual representation of the charge distribution. An ESP map is plotted on the molecule's electron density surface, using colors to indicate electrostatic potential values. Red regions indicate negative potential (electron-rich areas, attractive to electrophiles), while blue regions indicate positive potential (electron-poor areas, attractive to nucleophiles). For the title compound, the ESP map would show strong negative potential around the nitrogen and oxygen atoms, confirming their role as key interaction sites. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This approach is essential for understanding the flexibility and conformational landscape of this compound.

An MD simulation would reveal how the morpholine ring flexes and undergoes conformational changes, such as the transition from one chair conformation to another (ring inversion). It also shows the rotation of the sec-butyl group around its connecting bond. By running a simulation for a sufficient length of time (typically nanoseconds), one can map out the potential energy surface and identify the most frequently visited conformations, providing a dynamic picture of the molecule's structural preferences. mdpi.comyoutube.com This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target.

Transition State Analysis and Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating how chemical reactions occur. The synthesis of morpholines often involves an intramolecular cyclization step. nih.govorganic-chemistry.org For example, a common route could involve the S_N2 cyclization of a precursor amino alcohol.

To study this reaction for this compound, computational chemists would search for the transition state (TS) structure—the highest energy point along the reaction pathway. Locating the TS and calculating its energy relative to the reactants allows for the determination of the activation energy, which is the primary factor controlling the reaction rate. The geometry of the TS provides crucial insights into the reaction mechanism. For an S_N2 cyclization, the TS would show the partial formation of the new C-N or C-O bond and the partial breaking of the bond to the leaving group. This type of analysis can explain the stereochemical outcome of a reaction and guide the optimization of reaction conditions. acs.org

Computational Mapping of Reaction Pathways for Stereoselective Formation

The stereoselective synthesis of chiral morpholines, such as this compound, is a significant objective in medicinal and organic chemistry. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the reaction mechanisms and origins of stereoselectivity in the formation of these heterocyclic scaffolds. nih.govresearchgate.netrsc.orgnih.gov By mapping the potential energy surfaces of reaction pathways, researchers can identify the crucial transition states that govern the stereochemical outcome. nih.gov

The formation of the morpholine ring often proceeds via the cyclization of a precursor, such as a substituted 1,2-amino alcohol. nih.govchemrxiv.orgorganic-chemistry.org The stereoselectivity of this cyclization is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers of the product. Computational modeling allows for the detailed analysis of these transition states. For instance, in reactions like halocyclization of N-allyl-β-amino alcohols, chair-like transition states are often proposed. banglajol.info The energetic preference for a transition state where bulky substituents occupy equatorial positions over one where they are in more sterically hindered axial positions can explain the high diastereoselectivity observed in the formation of substituted morpholines. banglajol.info

DFT calculations can be employed to model the structures and energies of these transition states. researchgate.net The energy difference between the transition states leading to the (R,R) and other diastereomers (e.g., (R,S), (S,R), (S,S)) of 3-sec-butylmorpholine can be calculated to predict the diastereomeric ratio of the reaction. These calculations often consider the nature of the catalyst, solvent effects, and the specific reactants involved to provide a comprehensive understanding of the factors controlling the stereoselective formation. nih.gov The insights gained from such computational mapping are invaluable for optimizing reaction conditions to favor the formation of the desired this compound stereoisomer.

A hypothetical reaction pathway analysis for the formation of a 3-alkyl-substituted morpholine is presented in the table below, illustrating the type of data generated from computational studies.

| Transition State | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Product Ratio |

| TS-1 (R,R-formation) | 0.0 | C2-C3-N-C5: -55.2 | >95% |

| TS-2 (R,S-formation) | +3.5 | C2-C3-N-C5: +58.1 | <5% |

This table is illustrative and based on general principles of stereoselective synthesis modeling.

Prediction of Absolute Stereochemistry and Diastereomeric Ratios

The unambiguous determination of the absolute configuration of chiral molecules is crucial, particularly in the pharmaceutical industry where different enantiomers can exhibit vastly different biological activities. biotools.us Vibrational Circular Dichroism (VCD) spectroscopy, in conjunction with DFT calculations, has emerged as a highly reliable method for assigning the absolute stereochemistry of chiral molecules in solution, including complex structures with multiple stereogenic centers. schrodinger.comnih.govnih.govresearchgate.net

The methodology involves measuring the experimental VCD spectrum of the chiral molecule, which shows the differential absorption of left and right circularly polarized infrared light. biotools.us Concurrently, the theoretical VCD spectra for the possible stereoisomers, in this case, the (R,R), (R,S), (S,R), and (S,S) isomers of 3-sec-butylmorpholine, are calculated using DFT. nih.gov The absolute configuration of the synthesized compound is then assigned by comparing the experimental spectrum with the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a confident assignment of its absolute configuration. nih.govresearchgate.net

For accurate predictions, it is often necessary to perform a conformational search for each stereoisomer and to calculate the Boltzmann-averaged VCD spectrum based on the populations of the stable conformers. researchgate.net Furthermore, modeling of solvent effects can be critical for achieving good agreement between the experimental and theoretical spectra, as intermolecular interactions can significantly influence the VCD spectrum. schrodinger.com

The following table provides a hypothetical comparison of experimental and calculated VCD spectral data, which is central to the assignment of absolute configuration.

| Spectral Region (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD for (R,R)-isomer (ΔA x 10⁻⁵) | Calculated VCD for (S,S)-isomer (ΔA x 10⁻⁵) |

| 1450-1400 | +2.5 | +2.8 | -2.8 |

| 1350-1300 | -1.8 | -2.0 | +2.0 |

| 1100-1050 | +3.1 | +3.3 | -3.3 |

This table is a hypothetical representation to illustrate the VCD analysis process.

Predictive Modeling for Design of Novel Chiral Morpholine Scaffolds

The chiral morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.netmdpi.com Predictive computational modeling techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling, are instrumental in the rational design of novel and more effective chiral morpholine-based therapeutic agents. nih.govnih.govnih.govnih.govnih.govnih.gov

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), establish a correlation between the biological activity of a series of compounds and their 3D properties (steric, electrostatic, hydrophobic fields). nih.gov For a series of chiral morpholine derivatives, a 3D-QSAR model can reveal which structural modifications are likely to enhance or diminish biological activity. The graphical output of these models, in the form of contour maps, highlights regions in 3D space where, for example, bulky groups or electronegative atoms would be favorable for activity.

Pharmacophore modeling is another powerful ligand-based design strategy. nih.govnih.govyoutube.commdpi.comyoutube.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.gov By analyzing a set of known active chiral morpholine derivatives, a pharmacophore model can be developed. This model can then be used as a 3D query to screen large compound libraries to identify novel, structurally diverse molecules that are likely to be active. This approach facilitates "scaffold hopping," where the core morpholine structure might be replaced by a different chemical scaffold that still presents the required pharmacophoric features. mdpi.com These predictive models guide the synthesis of new generations of chiral morpholine-containing compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govchemrxiv.orgresearchgate.net

The key features of a hypothetical pharmacophore model for a novel chiral morpholine scaffold are summarized in the table below.

| Pharmacophore Feature | Position (Coordinates) | Radius (Å) | Type |

| Hydrogen Bond Acceptor | X1, Y1, Z1 | 1.2 | Oxygen of Morpholine Ring |

| Hydrogen Bond Donor | X2, Y2, Z2 | 1.0 | Nitrogen of Morpholine Ring |

| Hydrophobic Center | X3, Y3, Z3 | 1.5 | Alkyl/Aryl Substituent |

| Aromatic Ring | X4, Y4, Z4 | 1.8 | Phenyl group at N-4 |

This table is a generalized representation of a pharmacophore model's components.

Applications of Chiral Morpholine Scaffolds in Advanced Organic Synthesis

Chiral Auxiliaries in Asymmetric Synthetic Transformations

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a prochiral substrate to direct a chemical transformation with high stereocontrol. wikipedia.orgsigmaaldrich.com These auxiliaries, which are themselves enantiomerically pure, create a chiral environment that favors the formation of one stereoisomer over another. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

While specific studies employing (R)-3-((R)-sec-butyl)morpholine as a chiral auxiliary are not extensively documented, the structural features of this compound suggest its potential in this role. The presence of two defined stereocenters and the steric bulk of the sec-butyl group could provide the necessary steric hindrance to effectively bias the approach of reagents to a tethered substrate. For instance, if acylated at the nitrogen atom, the resulting amide could undergo stereoselective enolate formation and subsequent alkylation or aldol (B89426) reactions, with the chirality of the morpholine (B109124) ring dictating the stereochemical outcome of the newly formed stereocenter(s).

Ligands in Metal-Catalyzed Asymmetric Reactions

The nitrogen and oxygen atoms within the morpholine scaffold offer potential coordination sites for metal catalysts. Chiral ligands are crucial components of many metal-catalyzed asymmetric reactions, as they create a chiral coordination sphere around the metal center, which in turn promotes enantioselectivity in the catalyzed transformation.

Although direct evidence for the use of this compound as a ligand is scarce, its structure is analogous to other bidentate ligands used in catalysis. The morpholine nitrogen, after appropriate functionalization (e.g., with a phosphine (B1218219) or other coordinating group), could act as a donor atom in conjunction with another part of the molecule to chelate a metal. The stereochemistry of the sec-butyl group and the inherent chirality of the morpholine ring would be pivotal in creating an effective chiral environment for reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions.

Organocatalysts in Enantioselective Processes

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. Chiral amines, particularly those derived from proline, have been extensively studied and successfully applied. While morpholine-based organocatalysts are considered a less explored class, they hold promise for unique reactivity and selectivity. nih.gov

This compound itself, as a secondary amine, could potentially act as an organocatalyst. For example, it could participate in enamine or iminium ion catalysis. In enamine catalysis, the morpholine would react with a carbonyl compound to form a chiral enamine, which then reacts with an electrophile. The stereochemistry of the catalyst would direct the facial selectivity of the electrophilic attack. The steric and electronic properties imparted by the sec-butyl group would be expected to play a significant role in the efficiency and stereoselectivity of such transformations.

Building Blocks for the Construction of Complex Molecular Architectures

Chiral morpholines are recognized as valuable building blocks in the synthesis of complex molecules, particularly in medicinal chemistry. nih.govresearchgate.net Their incorporation into a larger molecule can impart desirable physicochemical properties, such as improved solubility and metabolic stability.

This compound represents a pre-functionalized, stereochemically defined building block. Its two chiral centers and the lipophilic sec-butyl group can be strategically incorporated into the synthesis of larger, more complex target molecules. For instance, it could serve as a key fragment in the synthesis of novel pharmaceutical agents, where the specific stereochemistry and substitution pattern are crucial for biological activity. The synthesis of complex natural products or their analogs could also benefit from the use of such a well-defined chiral scaffold.

Future Directions and Emerging Research Avenues in Chiral Morpholine Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Stereocontrol

The stereoselective synthesis of morpholines is a critical area of research, with new catalytic systems continuously being developed to improve efficiency and control. nih.govnih.gov A significant challenge is the construction of specific stereocenters, particularly at the 2- and 3-positions of the morpholine (B109124) ring. rsc.org

Recent advancements include the use of copper(II) 2-ethylhexanoate (B8288628) in a novel oxyamination reaction of alkenes, which provides a direct route to 2-aminomethyl functionalized morpholines with good to excellent yields and high diastereoselectivity. nih.govnih.gov This method is a notable extension of copper(II)-promoted alkene difunctionalization chemistry. nih.gov Another powerful technique is the asymmetric hydrogenation of unsaturated morpholines. The use of a bisphosphine-rhodium catalyst with a large bite angle has enabled the synthesis of a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.org This catalytic method is particularly valuable as it can be performed on a gram scale. rsc.org

Organocatalysis also presents a promising frontier. A catalytic asymmetric halocyclization protocol using a cinchona alkaloid-derived phthalazine (B143731) as the catalyst has been successfully employed to create morpholines with a quaternary stereocenter. rsc.org This method yields various chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities under mild conditions. rsc.org Furthermore, tandem one-pot reactions combining hydroamination and asymmetric transfer hydrogenation are proving to be efficient for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

| Catalytic System | Reaction Type | Key Features | Reported Efficiency | Reference |

|---|---|---|---|---|

| Copper(II) 2-ethylhexanoate | Oxyamination of Alkenes | Direct synthesis of 2-aminomethyl morpholines. | Good to excellent yields, high diastereoselectivity. | nih.govnih.gov |

| Bisphosphine-Rhodium Complex | Asymmetric Hydrogenation | Synthesis of 2-substituted chiral morpholines. | Quantitative yields, up to 99% ee. | rsc.org |

| Cinchona Alkaloid-derived Phthalazine | Organocatalytic Halocyclization | Formation of morpholines with quaternary stereocenters. | Excellent yields and enantioselectivities. | rsc.org |

| Ruthenium Catalyst with (S,S)-Ts-DPEN Ligand | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Enantioselective synthesis of 3-substituted morpholines. | High enantiomeric excess (ee). | organic-chemistry.org |

Advanced Computational Design of Novel Morpholine Derivatives with Tailored Stereochemistry

Computational chemistry is becoming an indispensable tool in the design of novel chiral molecules, including morpholine derivatives. mdpi.com By employing in silico methods like molecular docking and molecular dynamics (MD) simulations, researchers can predict the binding interactions, stability, and potential biological activity of new compounds before their synthesis. mdpi.com This approach significantly accelerates the drug discovery process and allows for the rational design of molecules with specific, tailored stereochemistry to optimize interactions with biological targets. mdpi.comnih.gov

For instance, in the development of potential mTOR inhibitors, a design strategy for morpholine-substituted tetrahydroquinoline (THQ) derivatives focused on optimizing key molecular features to enhance active site interactions. mdpi.com Computational studies highlighted strong binding interactions and stability within the mTOR active site for the designed compounds. mdpi.com Similarly, computer-assisted design has been used to develop novel chiral piperazine (B1678402) derivatives, a related class of heterocycles, with promising drug-like properties. researchgate.net These computational models can predict properties such as lipophilicity (QPlogP) and aqueous solubility (QPlogS), which are crucial for drug development. researchgate.net

The stereochemistry of morpholine derivatives is a critical determinant of their biological activity. nih.gov Structure-activity relationship (SAR) studies have established that for certain morpholine derivatives, serotonin (B10506) and noradrenaline reuptake inhibition are functions of both stereochemistry and the substitution pattern on the aryl rings. nih.gov This underscores the importance of precise stereochemical control in the design of new therapeutic agents.

| Compound Class | Computational Method | Design Goal | Predicted Outcome | Reference |

|---|---|---|---|---|

| Morpholine-substituted Tetrahydroquinolines | Molecular Docking, MD Simulations | mTOR Inhibition | Strong binding and stability in the mTOR active site. | mdpi.com |

| Chiral Piperazine Derivatives | Schrodinger Suite (Docking, QuikProp) | Anti-HCV Agents | Good binding scores and drug-like properties (QPlogP, QPlogS). | researchgate.net |

| 2-[(phenoxy)(phenyl)methyl]morpholine derivatives | Structure-Activity Relationship (SAR) Analysis | Dual Serotonin & Noradrenaline Reuptake Inhibition | Activity is dependent on stereochemistry and aryl substitution. | nih.gov |

Integration of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the rapid discovery and optimization of complex reactions. beilstein-journals.orgnih.govresearchgate.net These data-driven approaches can predict reaction outcomes, suggest optimal reaction conditions, and even identify novel synthetic pathways. beilstein-journals.orgnih.gov For the synthesis of chiral morpholines, where achieving high enantioselectivity is often a challenge, ML can be particularly impactful. researchgate.netacs.org

ML models can be broadly categorized into global and local models. beilstein-journals.orgnih.gov Global models leverage large, diverse reaction databases to suggest general conditions for new reactions, while local models are fine-tuned for specific reaction families to improve yield and selectivity. beilstein-journals.org For example, ML algorithms have been successfully used for yield prediction, site-selectivity prediction, and reaction conditions optimization. nih.gov These techniques have been integrated with robotic platforms to create "self-driving" chemistry labs that can accelerate the discovery of new materials and drug candidates. nih.gov

In the realm of asymmetric catalysis, ML models are being developed to predict catalyst selectivity based on the 2D structures of catalysts and substrates, which is more time- and cost-efficient than methods requiring quantum chemical calculations. researchgate.net For instance, in the optimization of a phase-transfer catalyst system, a random forest model using 2D molecular descriptors outperformed other methods, leading to the identification of a catalyst with improved enantioselectivity. acs.org The iterative improvement of enantioselectivity through ML-guided experimentation represents a powerful strategy for developing new chiral catalysts. researchgate.netacs.org

| ML/AI Application | Objective | Methodology | Potential Impact on Chiral Morpholine Synthesis | Reference |

|---|---|---|---|---|

| Reaction Outcome Prediction | Predict yield and selectivity. | Training models on large reaction datasets. | Faster identification of promising synthetic routes. | beilstein-journals.orgnih.govnih.gov |

| Reaction Condition Optimization | Find optimal parameters (catalyst, solvent, temperature). | Global and local models, Bayesian optimization. | Improved yields and enantioselectivity for specific transformations. | beilstein-journals.orgnih.govnih.gov |

| Catalyst Design and Discovery | Predict catalyst performance. | Models based on 2D/3D molecular descriptors. | Accelerated discovery of new, highly selective catalysts. | researchgate.netacs.org |

| Automated Synthesis | High-throughput experimentation. | Integration of ML with robotic platforms. | Rapid exploration of reaction space and optimization. | nih.gov |

Exploration of New Chemical Space for Highly Substituted Chiral Morpholines

There is a constant demand for new synthetic methods that provide access to diversely and highly substituted morpholines in a modular fashion. acs.org Such compounds are valuable tools in drug development for modulating the pharmacokinetic properties of morpholine-based ligands. acs.org The conformational flexibility of the morpholine ring can be constrained by introducing substituents, which can be a valuable strategy in drug design. acs.org

A variety of synthetic routes to substituted morpholines have been developed. For example, concise synthetic routes to elaborated 2- and 3-substituted morpholine congeners have been achieved starting from a tosyl-oxazetidine and α-formyl carboxylates. acs.org Greener and more efficient methods are also being explored, such as a one- or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK to convert 1,2-amino alcohols to a variety of substituted morpholines. chemrxiv.orgacs.org This method has been demonstrated on a large scale and for the synthesis of morpholines found in active pharmaceutical ingredients. chemrxiv.org

The synthesis of highly substituted chiral morpholines from optically pure N-allyl-β-amino alcohols via bromine-induced cyclization has also been reported. banglajol.info The substitution pattern on the starting material can influence the reaction rate and diastereoselectivity. banglajol.info Furthermore, palladium-catalyzed carboamination reactions and photocatalytic couplings are expanding the toolbox for creating cis-3,5-disubstituted and other complex morpholine structures. organic-chemistry.orge3s-conferences.org These methods open up new avenues for exploring the chemical space of chiral morpholines, enabling the synthesis of novel structures like (R)-3-((R)-sec-butyl)morpholine and its analogs with unique biological properties.

| Substitution Pattern | Synthetic Method | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| 2- and 3-substituted | Base-catalyzed reaction | Tosyl-oxazetidine and α-formyl carboxylates | Concise, diastereoselective synthesis of conformationally rigid morpholines. | acs.org |

| Variously substituted | Redox-neutral monoalkylation | 1,2-amino alcohols and ethylene sulfate | Simple, high-yielding, and green protocol. | chemrxiv.orgacs.org |

| Highly substituted chiral morpholines | Bromine-induced cyclization | Optically pure N-allyl-β-amino alcohols | Diastereoselective synthesis. | banglajol.info |

| cis-3,5-disubstituted | Pd-catalyzed carboamination | Substituted ethanolamine (B43304) derivatives and aryl/alkenyl bromides | Synthesis of single stereoisomers. | e3s-conferences.org |

Q & A

Q. Q1. What synthetic methodologies are most effective for producing (R)-3-((R)-sec-butyl)morpholine with high stereochemical fidelity?

Methodological Answer: The synthesis of enantiomerically pure this compound requires careful selection of chiral catalysts and reaction conditions. Key steps include:

- Chiral Resolution : Use of chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) to control stereochemistry at the sec-butyl and morpholine moieties .

- Protection-Deprotection Strategies : Temporary protection of the morpholine nitrogen to prevent racemization during alkylation .

- Analytical Validation : Employ chiral HPLC or polarimetry to confirm enantiomeric excess (≥98%) .

Q. Q2. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy : 1D H/C NMR to confirm backbone structure, and 2D techniques (e.g., COSY, HSQC) to resolve stereochemical ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities (<0.1%) .

- X-ray Crystallography : For absolute configuration determination, though this requires high-purity single crystals .

Advanced Research Questions

Q. Q3. How can researchers address contradictory data in the literature regarding the biological activity of this compound derivatives?

Methodological Answer: Contradictions often arise from variability in assay conditions or impurity profiles. Solutions include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using validated reference standards .

- Metabolite Profiling : LC-MS/MS to identify degradation products or metabolites that may interfere with activity .

- Computational Modeling : Molecular docking studies to correlate structural features (e.g., steric bulk at the sec-butyl group) with receptor binding affinity .

Q. Q4. What strategies optimize the stability of this compound in aqueous formulations for pharmacological studies?

Methodological Answer: Stability challenges stem from hydrolysis of the morpholine ring. Mitigation approaches:

- pH Adjustment : Buffer formulations at pH 4–6 to minimize ring-opening reactions .

- Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) for long-term storage .

- Accelerated Stability Testing : Use Arrhenius kinetics to predict degradation pathways under stress conditions (e.g., 40°C/75% RH) .

Q. Q5. How can researchers resolve conflicting NMR data for this compound in polar vs. nonpolar solvents?

Methodological Answer: Solvent-induced shifts often reflect conformational changes. Advanced strategies:

- Variable-Temperature NMR : Monitor dynamic equilibria (e.g., chair-flipping in morpholine) to assign solvent-dependent peaks .

- DFT Calculations : Compare experimental chemical shifts with computational predictions (e.g., using Gaussian or ORCA) to validate assignments .

- Deuterated Solvents : Use CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding effects on resonance splitting .

Experimental Design & Data Analysis

Q. Q6. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism, reporting EC₅₀ values with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points while documenting exclusion criteria .

- Replication : Minimum triplicate runs per concentration to ensure reproducibility .

Q. Q7. How should researchers design experiments to assess the mutagenic potential of this compound?

Methodological Answer: Follow OECD guidelines for genotoxicity:

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 fraction) .

- Micronucleus Assay : In vitro assays with human lymphocytes or reconstructed skin models (e.g., EpiDerm™) to detect chromosomal damage .

- Dose Selection : Include a positive control (e.g., ethyl methanesulfonate) and a vehicle control, with doses spanning 0.1–100 µM .

Structural & Mechanistic Studies

Q. Q8. What computational tools can predict the binding mode of this compound to its putative biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions using GROMACS or AMBER to assess binding stability .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the morpholine oxygen) using Schrödinger’s Phase .

- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities and rank analogs .

Q. Q9. How can researchers validate the role of stereochemistry in the pharmacological activity of this compound?

Methodological Answer:

- Enantiomer Comparison : Synthesize and test the (S,S)-isomer in parallel bioassays .

- Chiral Switch Studies : Evaluate pharmacokinetic differences (e.g., AUC, Cmax) between enantiomers in animal models .

- Crystallography : Co-crystallize the compound with its target protein to visualize stereospecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.